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Compound of Interest

Compound Name: beta-d-Psicopyranose

Cat. No.: B12650915

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has
garnered significant attention in the food and pharmaceutical industries due to its low-calorie
content and potential health benefits. As a non-caloric sweetener, it is a promising alternative to
sucrose for managing obesity and type 2 diabetes. The characterization of D-psicose and its
various isomeric forms is crucial for quality control, understanding its biological activity, and in
the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a
powerful analytical technique for the structural elucidation of carbohydrates like D-psicose,
providing detailed information about its stereochemistry and conformation in solution.

This document provides detailed application notes and experimental protocols for the NMR
spectroscopic analysis of beta-d-Psicopyranose, one of the primary anomeric forms of D-
psicose in solution.

Data Presentation

In agueous solution, D-psicose exists as an equilibrium mixture of a- and (3-pyranose and
furanose anomers. The following tables summarize the reported *H and *C NMR chemical
shifts for the beta-d-psicopyranose anomer in deuterium oxide (D20).

Table 1: 13C NMR Chemical Shifts of beta-d-Psicopyranose in D20
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Carbon Atom

Chemical Shift (8) in ppm

C1 66.70
C2 108.40
C3 74.48
C4 66.93
C5 85.46
C6 77.35

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at

298 K.[1]

Table 2: tH NMR Chemical Shifts of beta-d-Psicopyranose in D20

Proton Chemical Shift (8) in ppm
Hla 3.79
H1b 3.63
H3 4.34
Ha 4.20
H5 4.09
Hb6a 4.00
H6b 3.43

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at

298 K.[1]

Note on Coupling Constants: While the BMRB entry for D-Psicose (bmse000020) indicates that
2D NMR experiments such as TOCSY were performed, specific *H-*H coupling constants for

the beta-d-psicopyranose anomer are not explicitly listed.[1] These values are typically

extracted from detailed analysis of 1D and 2D NMR spectra and can be valuable for

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000020
https://www.benchchem.com/product/b12650915?utm_src=pdf-body
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000020
https://www.benchchem.com/product/b12650915?utm_src=pdf-body
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

conformational analysis. Researchers should perform their own spectral analysis to determine
these values.

Experimental Protocols

The following protocols are based on established methodologies for NMR analysis of
carbohydrates and the specific details provided in the BMRB entry for D-Psicose.

Protocol 1: Sample Preparation for *H and **C NMR

Objective: To prepare a solution of beta-d-psicopyranose suitable for NMR analysis.

Materials:

D-Psicose sample

Deuterium oxide (D20, 99.9 atom % D)

NMR tubes (5 mm)

Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)

Vortex mixer

Pipettes
Procedure:

e Weigh an appropriate amount of D-Psicose to achieve the desired concentration. For
standard 1D *H and 3C NMR, a concentration of 10-20 mg/mL is typically sufficient. For
more dilute samples or for 2D experiments, a higher concentration may be necessary. The
BMRB entry utilized concentrations ranging from 0.5 mM to 100 mM.[1]

e Dissolve the weighed D-Psicose in a known volume of D20 (typically 0.5-0.6 mL for a
standard 5 mm NMR tube).

e Add a small amount of an internal reference standard such as DSS. DSS provides a sharp
singlet at 0.00 ppm for tH NMR and can be used for referencing both *H and 13C spectra.
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» Vortex the sample until the D-Psicose is completely dissolved.
o Carefully transfer the solution into a clean, dry 5 mm NMR tube.

o Adjust the pH of the sample if necessary. The BMRB data was recorded at a pH of 7.4.[1]

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality 1D tH, 1D 13C, and 2D NMR spectra of beta-d-
psicopyranose.

Instrumentation:

» A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. The
BMRB data was acquired on a Bruker DMX-500MHz spectrometer.[1]

Acquisition Parameters (General Guidelines):

o Temperature: Set the sample temperature to 298 K (25 °C) to match the conditions of the
reference data.[1]

e H NMR (1D):
o Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
o Spectral width: ~12 ppm.
o Number of scans: 16-64 (depending on concentration).
o Relaxation delay: 1-2 seconds.
« 13C NMR (1D):

o Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker
instruments).

o Spectral width: ~200 ppm.

o Number of scans: 1024 or higher (due to the low natural abundance of 13C).
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o Relaxation delay: 2-5 seconds.

e 2D NMR Experiments:
o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.
o TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds).

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).
e Phase correct the spectra.

» Perform baseline correction.

o Reference the spectra to the internal standard (DSS at 0.00 ppm).

 Integrate the signals in the *H spectrum to determine the relative populations of the different
anomers.

Visualization
Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of
beta-d-psicopyranose.
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Caption: General workflow for NMR analysis of beta-d-psicopyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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